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molecular formula C10H11BrO2 B1627754 4-Bromo-2-phenylbutanoic acid CAS No. 6836-99-3

4-Bromo-2-phenylbutanoic acid

Cat. No. B1627754
M. Wt: 243.1 g/mol
InChI Key: XUHOQWJGOZLWST-UHFFFAOYSA-N
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Patent
US05629432

Procedure details

The product of Example 4 (22 g) in methanol (100 ml) was treated dropwise with SOCl2 (7.3 ml, 0.1M) at about 5° C. The reaction mixture was allowed to warm to room temperature. The solvent was evaporated off and the residue partitioned between water and IPE. The organic phase was dried and evaporated to give the title compound as an oil (23 g). Bp. 85°/0.1 mm.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([OH:7])=[O:6].O=S(Cl)Cl.[CH3:18]O>>[Br:1][CH2:2][CH2:3][CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([O:7][CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrCCC(C(=O)O)C1=CC=CC=C1
Name
Quantity
7.3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and IPE
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCC(C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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